molecular formula C19H27N3S B14940717 (4-Methylpiperazin-1-yl)(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)methanethione

(4-Methylpiperazin-1-yl)(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)methanethione

Cat. No.: B14940717
M. Wt: 329.5 g/mol
InChI Key: UTCFPAQRKNWAJC-UHFFFAOYSA-N
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Description

(4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE is a complex organic compound with a unique structure that combines a piperazine ring and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE typically involves multiple steps. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the piperazine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound may be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological molecules.

Medicine

In medicine, (4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE is being investigated for its potential therapeutic properties, including its ability to act as an antimicrobial or anticancer agent.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-METHYLPIPERAZINO)-1,2-BENZENEDIAMINE: This compound shares the piperazine ring but has a different aromatic system.

    1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE: This compound also contains a piperazine ring but with different substituents.

Uniqueness

The uniqueness of (4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE lies in its combination of a piperazine ring with a quinoline derivative, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C19H27N3S

Molecular Weight

329.5 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-(1,2,2,4-tetramethylquinolin-6-yl)methanethione

InChI

InChI=1S/C19H27N3S/c1-14-13-19(2,3)21(5)17-7-6-15(12-16(14)17)18(23)22-10-8-20(4)9-11-22/h6-7,12-13H,8-11H2,1-5H3

InChI Key

UTCFPAQRKNWAJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C(=S)N3CCN(CC3)C)C)(C)C

Origin of Product

United States

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